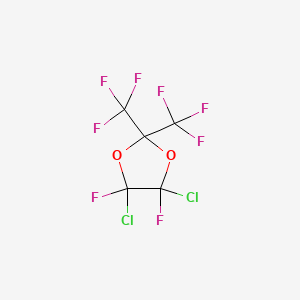

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

CAS No.: 60644-92-0

Cat. No.: VC1960912

Molecular Formula: C5Cl2F8O2

Molecular Weight: 314.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60644-92-0 |

|---|---|

| Molecular Formula | C5Cl2F8O2 |

| Molecular Weight | 314.94 g/mol |

| IUPAC Name | 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C5Cl2F8O2/c6-2(8)3(7,9)17-1(16-2,4(10,11)12)5(13,14)15 |

| Standard InChI Key | PQTSJAIWJYMBOX-UHFFFAOYSA-N |

| SMILES | C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)Cl)(F)Cl |

| Canonical SMILES | C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)Cl)(F)Cl |

Introduction

Chemical Properties and Structure

Physical Properties

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane is a colorless, clear liquid with significant chemical stability due to its highly fluorinated structure. The compound's physical properties are critical for understanding its behavior in various applications and experimental settings. The comprehensive physical data available for this compound enables researchers to anticipate its behavior under different conditions and to develop appropriate handling protocols for laboratory and industrial use. The physical properties observed in this compound reflect the influence of its unique molecular structure, particularly the effects of the electronegative fluorine atoms and the presence of the dioxolane ring.

Table 1: Physical Properties of 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

| Property | Value |

|---|---|

| CAS Number | 60644-92-0 |

| Molecular Formula | C5Cl2F8O2 |

| Molecular Weight | 314.94 g/mol |

| Density | 1.82 g/cm³ |

| Boiling Point | 85-86°C (atmospheric distillation) / 121.9°C at 760 mmHg |

| Refractive Index | 1.352 |

| Flash Point | 27.5°C |

| LogP | 3.5783 |

| PSA (Polar Surface Area) | 18.46 Ų |

The compound's relatively high boiling point compared to analogous non-halogenated compounds reflects the intermolecular forces at play, while the logP value of 3.5783 indicates significant lipophilicity . It is worth noting that there is a discrepancy in the reported boiling points across different sources, with patent literature reporting 85-86°C and commercial sources citing 121.9°C at 760 mmHg . This variation might be attributed to differences in measurement methods, purity levels, or potentially different isomeric compositions.

Structural Characteristics

The molecular structure of 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane features a five-membered heterocyclic dioxolane ring containing two oxygen atoms at positions 1 and 3. The C-2 position bears two trifluoromethyl (-CF3) groups, while the C-4 and C-5 positions each contain one chlorine and one fluorine atom . This arrangement creates a highly substituted structure with eight fluorine atoms in total, contributing to its unique chemical properties.

The presence of the electronegative fluorine atoms in the trifluoromethyl groups creates a strong electron-withdrawing effect that influences the electronic distribution within the molecule. This electronic character affects the reactivity of the compound, particularly at the dioxolane ring positions. The chlorine atoms at positions 4 and 5 provide additional sites for potential chemical transformations, making this compound valuable as a synthetic intermediate in organic synthesis .

The compound can exist in different stereoisomeric forms, with the trans isomer having been specifically identified in the literature (CAS: 64499-83-8) . The stereochemistry at positions 4 and 5 is significant for understanding the three-dimensional arrangement of the substituents and may influence the compound's reactivity patterns and physical properties.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane typically involves fluorination reactions of suitable precursors under controlled conditions. The most documented synthetic approach begins with 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane, which undergoes selective fluorination to replace specific chlorine atoms with fluorine .

A detailed synthetic procedure documented in patent literature describes charging a Hastello~ C lined shaker tube with 100 g (0.286 mole) of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane and 8.6 g (0.0432 mole) of antimony pentachloride as a catalyst . The reaction vessel is chilled to approximately -50°C before introducing 20 g (1 mole) of hydrogen fluoride . The reaction mixture is then agitated for 5 hours at 70°C, followed by cooling, venting, and processing to isolate the products .

In this synthesis pathway, 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane is obtained as a minor byproduct (approximately 2% of the total product), with the main product being 2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane . The desired compound can be separated by fractional distillation, with a reported boiling point of 85-86°C at atmospheric pressure .

Purification and Characterization

After the reaction, the crude product requires purification to isolate the target compound. The liquid product is typically separated from the reaction mixture, washed with cold water followed by a 10% aqueous sodium carbonate solution to neutralize any acidic components . Fractional distillation using spinning band columns provides an effective method for separating the target compound from other reaction products and unreacted starting materials .

The identity and purity of the synthesized 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane can be confirmed through various analytical techniques, including:

-

Infrared (IR) spectroscopy to identify characteristic functional group absorptions

-

Fluorine-19 nuclear magnetic resonance (F-19 NMR) spectroscopy to confirm the fluorinated structure

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

These analytical methods are critical for ensuring the correct structure and high purity of the synthesized compound, particularly when it is intended for use in research applications requiring precise chemical compositions.

Applications and Research Relevance

Laboratory and Research Applications

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane finds its primary use in laboratory settings as a specialized chemical for research purposes . Its unique structure makes it valuable in synthetic organic chemistry, particularly in studies involving fluorine chemistry and the development of novel fluorinated materials. The compound serves as:

-

A building block in the synthesis of more complex fluorinated structures

-

A model compound for studying the reactivity patterns of fluorinated heterocycles

-

A precursor to other fluorinated compounds with potential applications in various fields

In research laboratories, this compound is utilized for the manufacture of specialty substances and as a reagent in scientific investigations exploring the properties and applications of fluorinated organic compounds . Its relatively high stability allows for controlled reactions under various conditions, making it a versatile component in experimental chemistry.

| Risk Category | Recommended Precautions |

|---|---|

| Flammability | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Have fire extinguishers readily available. |

| Toxicity (Oral) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Store away from food and beverages. |

| Toxicity (Dermal) | Wear appropriate chemical-resistant gloves and protective clothing. Avoid skin contact. Have emergency shower facilities available. |

| General Safety | Use only in well-ventilated areas or chemical fume hoods. Wear eye protection. Store in tightly closed containers in a cool, dry place. Have eyewash stations readily accessible. |

Laboratory personnel working with this compound should receive proper training on hazard awareness and emergency procedures . All handling should take place in properly equipped facilities with appropriate engineering controls such as fume hoods to minimize exposure risks. Personal protective equipment (PPE) including chemical-resistant gloves, lab coats, and safety glasses or goggles should be worn at all times when working with this substance .

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane belongs to a family of fluorinated heterocycles with varying substitution patterns and structural features. Comparing this compound with its structural analogs provides insights into structure-property relationships and potential applications. The table below presents a comparative analysis of several related compounds:

Table 3: Comparison of 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Differences |

|---|---|---|---|---|---|

| 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane | 60644-92-0 | C5Cl2F8O2 | 314.94 | 85-86 or 121.9 | Reference compound |

| 1,3-Dioxolane, 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-, trans- | 64499-83-8 | C5Cl2F8O2 | 314.94 | - | Specific trans stereoisomer of the reference compound |

| 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | 37697-64-6 | C5F8O2 | 244.04 | 43-45 | Contains a C=C double bond; lacks chlorine atoms |

| 2,2-Bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane | - | C5Cl3F7O2 | 331.39 | 115 | Contains three chlorine atoms and one fluorine atom at positions 4 and 5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume